![molecular formula C19H17N3O3S2 B2389328 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide CAS No. 2097872-87-0](/img/structure/B2389328.png)
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
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Description
The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry due to their biological activities . It contains furan and thiophene rings, which are aromatic heterocycles, and a pyrazole ring, which is a class of organic compounds with a five-membered ring with two nitrogen atoms .
Synthesis Analysis
While the exact synthesis of this compound is not available, furan and thiophene derivatives can be synthesized from carboxylic acid hydrazides . Pyrazole derivatives can be synthesized from the reaction of hydrazonoyl halides with different halogenated compounds .Molecular Structure Analysis
The compound has a complex structure with multiple rings. The furan, thiophene, and pyrazole rings contribute to the compound’s aromaticity, which can influence its chemical reactivity .Chemical Reactions Analysis
The compound, due to its aromatic rings, might undergo electrophilic substitution reactions. The presence of the sulfonamide group could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its molecular weight, solubility, melting point, and boiling point would need to be determined experimentally .Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c23-27(24,17-6-4-16(5-7-17)22-10-2-9-20-22)21-13-18(15-8-12-26-14-15)19-3-1-11-25-19/h1-12,14,18,21H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBNHKVMMUTNDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CSC=C3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
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